![molecular formula C19H15BrF3NO3 B2942493 3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 848744-47-8](/img/structure/B2942493.png)
3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
This compound is a chromenone derivative, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran, with a ketone functional group (carbonyl group) attached to the pyran ring . It also has a bromophenyl group, a dimethylamino group, a hydroxy group, and a trifluoromethyl group attached at various positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromenone core, with the various substituents contributing to its overall polarity, reactivity, and potential for forming intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups, and the electron-donating effects of the dimethylamino and hydroxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like hydroxy and trifluoromethyl could increase its solubility in polar solvents .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- An efficient strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one derivatives through cyclobenzylation reaction and intermolecular Pd-catalyzed π-chelating-assisted C-H bond olefination has been developed, highlighting the versatility of chromen-4-one scaffolds in synthetic chemistry (Yu-Feng Lin et al., 2017).
Anticancer Applications
- Discovery and structure-activity relationship (SAR) studies identified 2-amino-3-cyano-7-(dimethylamino)-4H-chromenes as potent apoptosis inducers in cancer cell lines, demonstrating the potential of chromen-4-one derivatives as anticancer agents (William E. Kemnitzer et al., 2004).
- Synthesis and in vitro cytotoxic activity of 2-amino-4-(trifluoromethylphenyl)-3-cyano-7-(dimethylamino)-4H-chromene derivatives were studied, showing significant activity against human tumor cell lines, highlighting their potential in cancer treatment (M. Mahdavi et al., 2011).
Photophysical and Material Chemistry
- The synthesis and electronic transitions of dye based on chromen-4-one derivatives were explored, indicating applications in dye chemistry and materials science (O. V. Skrypska et al., 2020).
- Enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks incorporating chromen-4-one units were developed, suggesting uses in bioimaging and fluorescence-based applications (Christoph S. Fischer et al., 2013).
Miscellaneous Applications
- Synthesis and reactions of chromen-3-yl-phosphonate with amines were investigated, contributing to the field of phosphorus chemistry and offering insights into novel cyclic phosphonic analogues (Budzisz Elż et al., 1999).
- The preparation of carbon-11-labeled 4-aryl-4H-chromenes as new PET (Positron Emission Tomography) agents for imaging apoptosis in cancer highlights their utility in diagnostic imaging and oncology research (Mingzhang Gao et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF3NO3/c1-24(2)9-13-14(25)8-7-12-16(26)15(10-3-5-11(20)6-4-10)18(19(21,22)23)27-17(12)13/h3-8,25H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPIVADSJGVXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)Br)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one |
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